KMG-104

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

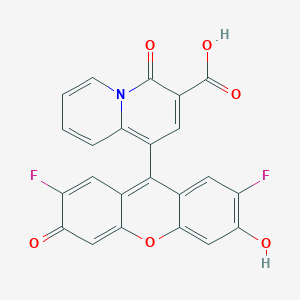

C23H11F2NO6 |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

1-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-oxoquinolizine-3-carboxylic acid |

InChI |

InChI=1S/C23H11F2NO6/c24-14-6-11-19(8-17(14)27)32-20-9-18(28)15(25)7-12(20)21(11)10-5-13(23(30)31)22(29)26-4-2-1-3-16(10)26/h1-9,27H,(H,30,31) |

InChI Key |

SKMWGJDXOVFHEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2C=C1)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to KMG-104: A Fluorescent Probe for Intracellular Magnesium

For researchers and drug development professionals, understanding the dynamics of intracellular second messengers is paramount. Magnesium ions (Mg²⁺) are critical signaling molecules involved in a vast array of cellular functions. KMG-104 is a highly selective fluorescent probe designed for the detection and quantification of intracellular Mg²⁺, enabling the detailed study of its complex signaling pathways. This guide provides an in-depth overview of the properties, mechanism of action as a sensor, and experimental applications of this compound.

Mechanism of Action as a Fluorescent Sensor

This compound is not a therapeutic agent but a sophisticated research tool. Its "mechanism of action" lies in its ability to selectively bind to Mg²⁺ ions, resulting in a significant increase in its fluorescence intensity. This "off-on" type fluorescent response is based on a photoinduced electron transfer (PET) mechanism.[1] In its unbound state, the fluorescence of the this compound molecule is quenched. Upon binding to Mg²⁺, this quenching is suppressed, leading to a more than 10-fold increase in fluorescence emission, allowing for the sensitive detection of changes in intracellular Mg²⁺ concentrations.[1]

Developed from a family of probes that includes KMG-101 and KMG-103, this compound is particularly well-suited for biological research due to its desirable spectral properties, including excitation by the common 488 nm argon laser line.[1] A membrane-permeable acetoxymethyl (AM) ester form, this compound-AM, is also available to facilitate its loading into live cells.[1]

Quantitative Properties of this compound

The utility of this compound as a fluorescent probe is defined by its quantitative characteristics, which are summarized in the table below.

| Property | Value | Significance for Researchers |

| Mg²⁺ Dissociation Constant (Kd) | ~2.1 mM | This affinity is well-suited for detecting free intracellular Mg²⁺ concentrations, which typically range from 0.1 to 6 mM.[1][2] |

| Ca²⁺ Dissociation Constant (Kd) | 7.5 mM | The significantly higher Kd for Ca²⁺ indicates a high selectivity for Mg²⁺ over Ca²⁺, which is crucial given the physiological concentrations of Ca²⁺.[1] |

| Fluorescence Enhancement | > 10-fold upon Mg²⁺ binding | Provides a high-contrast signal for sensitive detection of changes in Mg²⁺ levels.[1] |

| Excitation Wavelength | 488 nm (compatible with Ar⁺ lasers) | Allows for the use of widely available confocal microscopes and flow cytometers.[1] |

| Emission Wavelength | 500-545 nm | The emission is in the green part of the spectrum, which is readily detectable.[3] |

| pH Sensitivity | Insusceptible in the range of 6.0 to 7.6 | Ensures that fluorescence changes are due to Mg²⁺ concentration changes and not fluctuations in intracellular pH.[1] |

Experimental Protocols

The following protocols are based on methodologies described in the cited research for the application of this compound in studying intracellular Mg²⁺ dynamics.

This protocol describes the general procedure for loading the membrane-permeable form of this compound into cells for subsequent fluorescence imaging.

-

Cell Preparation: Plate cells (e.g., PC12 or hippocampal neurons) on a suitable imaging dish or coverslip and culture until the desired confluency.

-

Loading Solution Preparation: Prepare a loading buffer containing this compound-AM. The final concentration of the probe typically ranges from 1 to 10 µM. A non-ionic surfactant such as Pluronic F-127 is often included to aid in the solubilization of the AM ester.

-

Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) to remove excess extracellular probe.

-

De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active this compound probe inside the cells.

-

Imaging: The cells are now ready for fluorescence imaging using a confocal microscope with excitation at 488 nm and emission collection between 500-545 nm.[3]

This compound can be used in conjunction with other fluorescent indicators to simultaneously monitor multiple intracellular ions.

-

Probe Selection: For simultaneous Ca²⁺ imaging, a spectrally distinct Ca²⁺ indicator such as fura-2 (B149405) is required.[2]

-

Cell Loading: Co-load the cells with this compound-AM and the AM ester form of the chosen Ca²⁺ indicator following the procedure in Protocol 1.

-

Microscopy Setup: Configure the confocal microscope for multi-channel imaging, with separate excitation and emission channels for this compound and the Ca²⁺ indicator.

-

Data Acquisition: Acquire images in both channels simultaneously over time to monitor changes in both Mg²⁺ and Ca²⁺ concentrations in response to stimuli.

Visualization of Investigated Signaling Pathways and Workflows

The following diagrams illustrate a signaling pathway investigated using this compound and a general experimental workflow for its use.

Caption: NO/cGMP/PKG pathway leading to mitochondrial Mg²⁺ release.

Caption: Workflow for measuring intracellular Mg²⁺ with this compound.

Applications in Research

This compound has been instrumental in elucidating the role of mitochondria as intracellular magnesium stores.[1] Experiments using this compound have demonstrated that the mitochondrial uncoupler FCCP can induce the release of Mg²⁺ from mitochondria into the cytosol.[3][4] Furthermore, this compound has been used to investigate the nitric oxide (NO) signaling pathway in rat hippocampal neurons, revealing that the NO/cGMP/Protein Kinase G (PKG) pathway triggers Mg²⁺ release from mitochondria through the opening of mitochondrial ATP-sensitive potassium channels.[5]

References

- 1. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NO/cGMP/PKG signaling pathway induces magnesium release mediated by mitoKATP channel opening in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Magnesium Detection Using KMG-104

For researchers, scientists, and professionals in drug development, precise measurement of intracellular magnesium (Mg²⁺) is crucial for understanding cellular physiology and pathology. KMG-104 is a highly selective fluorescent probe designed for the dynamic observation and quantification of Mg²⁺ in the cytoplasm of living cells.[1] This guide elucidates the fundamental principles of this compound, its mechanism of action, and provides practical guidance for its application.

Core Principle of Mg²⁺ Detection

This compound is a fluorescent sensor that operates on the principle of "off-on" fluorescence switching in response to binding with magnesium ions.[2] The probe's molecular design incorporates a charged β-diketone as a specific binding site for Mg²⁺.[3] In its unbound state, the probe exhibits low fluorescence. Upon binding with Mg²⁺, a conformational change occurs that blocks a photoinduced electron transfer (PET) process.[2][3] This inhibition of PET leads to a significant enhancement of the probe's fluorescence intensity, which is directly proportional to the concentration of free Mg²⁺.[3]

One of the most significant advantages of this compound is its high selectivity for Mg²⁺ over other biologically relevant cations, particularly calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺).[4][5] Its dissociation constant for Ca²⁺ is substantially higher than for Mg²⁺, making it a superior tool for measuring Mg²⁺ without significant interference from physiological Ca²⁺ concentrations.[3] Furthermore, the fluorescence of this compound is largely unaffected by pH changes within the physiological range of 6.0 to 7.6.[2][3]

For intracellular applications, the membrane-permeable acetoxymethyl (AM) ester form, this compound-AM, is utilized.[2][3] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active this compound probe within the cytoplasm.[6]

Quantitative Data Summary

The photophysical and binding properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | ~490 nm | [4][5] |

| Emission Wavelength (Em) | ~510-514 nm | [4][7] |

| Dissociation Constant (Kd) for Mg²⁺ | ~1.7 - 3 mM | [2][3][4][8] |

| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 - 100 mM | [2][3] |

| Fluorescence Enhancement | >10-fold | [2][3][8] |

| Optimal pH Range | 6.0 - 7.6 | [2][3] |

Signaling Pathway and Detection Mechanism

The following diagram illustrates the mechanism of action for this compound.

Experimental Protocols

A detailed methodology for the use of this compound-AM for intracellular Mg²⁺ imaging in cultured cells is provided below. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound-AM

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in imaging dishes

-

Confocal laser scanning microscope with an Argon laser (488 nm excitation)

Stock Solution Preparation:

-

Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.

-

To aid in the dispersion of the AM ester in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared.

Cell Loading Protocol:

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Prepare a loading buffer by diluting the this compound-AM stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

For improved loading, the loading buffer can be supplemented with an equal volume of the 20% Pluronic F-127 stock solution.

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Incubate the cells with the this compound-AM loading buffer at 37°C for 30-60 minutes. The optimal loading time may vary between cell types.

-

After incubation, wash the cells two to three times with the physiological buffer to remove excess probe.

-

Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for complete de-esterification of the this compound-AM.

Fluorescence Imaging:

-

Mount the cells on a confocal microscope equipped for live-cell imaging.

-

Excite the this compound probe using the 488 nm laser line.[2][3]

-

Collect the fluorescence emission between 500 nm and 550 nm.[9]

-

Acquire images at desired time intervals to monitor changes in intracellular Mg²⁺ concentration.

Experimental Workflow

The following diagram outlines the general workflow for intracellular Mg²⁺ imaging using this compound-AM.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 3. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

KMG-104 Fluorescent Probe: A Technical Guide to its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The magnesium ion (Mg²⁺) is the second most abundant intracellular divalent cation and a critical cofactor in a vast array of enzymatic reactions, playing a pivotal role in cellular metabolism, signal transduction, and nucleic acid stability. The development of selective fluorescent probes for Mg²⁺ has been instrumental in elucidating its complex intracellular dynamics. Among these, KMG-104 has emerged as a valuable tool for the sensitive and selective detection of intracellular Mg²⁺. This technical guide provides an in-depth overview of the discovery, development, and application of the this compound fluorescent probe, with a focus on its photophysical properties, experimental protocols, and its utility in investigating cellular signaling pathways.

Core Principles of this compound

The design of this compound is centered around two key functional moieties: a charged β-diketone group that serves as the selective binding site for Mg²⁺, and a fluorescein (B123965) backbone that acts as the fluorophore.[1] This molecular architecture results in an "off-on" type fluorescent response, where the fluorescence intensity of the probe significantly increases upon binding to Mg²⁺.[1] A key advantage of this compound is its excitability by the 488 nm argon-ion laser line, making it compatible with standard confocal microscopy setups.[2]

One of the most significant features of this compound is its high selectivity for Mg²⁺ over Ca²⁺, a crucial characteristic for intracellular applications where Ca²⁺ concentrations can fluctuate dramatically.[2] Furthermore, its fluorescence is largely unaffected by pH changes within the physiological range of 6.0 to 7.6.[2] For live-cell imaging, a membrane-permeable acetoxymethyl (AM) ester form, this compound-AM, has been synthesized, which readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active this compound probe.[2]

Quantitative Data

The photophysical and binding properties of this compound and its derivatives are summarized in the table below for easy comparison.

| Property | This compound | This compound-AsH | Reference |

| Fluorophore | Fluorescein | Fluorescein | [1][3] |

| Excitation Wavelength (λex) | 488 nm (optimal), ~504 nm (max) | ~521 nm (max, bound to TCtag) | [2][3] |

| Emission Wavelength (λem) | ~523 nm (max) | ~540 nm (max, bound to TCtag) | [2][3] |

| Dissociation Constant for Mg²⁺ (Kd) | ~2.1 mM | 1.7 mM (bound to TCtag) | [2][3] |

| Dissociation Constant for Ca²⁺ (Kd) | 7.5 mM | >100 mM (bound to TCtag) | [2][3] |

| Fluorescence Enhancement | ~10-fold | >10-fold (bound to TCtag and Mg²⁺) | [4] |

| pH Insensitivity Range | 6.0 - 7.6 | Not specified | [2] |

Experimental Protocols

General Protocol for this compound-AM Loading and Imaging

This protocol provides a general guideline for loading this compound-AM into cultured cells for fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound-AM

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (optional, to aid dispersion)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Procedure:

-

Prepare a this compound-AM stock solution: Dissolve this compound-AM in anhydrous DMSO to a final concentration of 1-5 mM.

-

Prepare the loading solution: Dilute the this compound-AM stock solution in HBSS to a final concentration of 1-10 µM. If using, add Pluronic F-127 (final concentration 0.02-0.05%) to the loading solution to prevent dye aggregation.

-

Cell Loading:

-

Culture cells on a suitable imaging dish or coverslip.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the this compound-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Wash: Remove the loading solution and wash the cells two to three times with warm HBSS to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging:

-

Mount the cells on a confocal microscope.

-

Excite the cells at 488 nm.

-

Collect the fluorescence emission between 500 and 550 nm.

-

Protocol for Simultaneous Imaging of Cytosolic Mg²⁺ and Mitochondrial Membrane Potential

This protocol describes the co-loading of this compound-AM with a mitochondrial membrane potential indicator, such as TMRE or TMRM.

Procedure:

-

Follow steps 1-4 of the general this compound-AM loading protocol.

-

After washing, incubate the cells in HBSS containing the mitochondrial membrane potential indicator at its recommended concentration (e.g., 25-100 nM for TMRE/TMRM) for 15-30 minutes at 37°C.

-

Wash the cells twice with warm HBSS.

-

Proceed with two-channel fluorescence imaging, using the appropriate excitation and emission settings for both this compound and the chosen mitochondrial probe.

Signaling Pathways and Experimental Workflows

This compound has been instrumental in dissecting signaling pathways involving intracellular Mg²⁺ mobilization, particularly from mitochondria.

Mitochondrial Mg²⁺ Release Induced by FCCP

The protonophore carbonyl cyanide p-(trifluoromethoxyphenyl)hydrazone (FCCP) is a mitochondrial uncoupler that dissipates the mitochondrial membrane potential. Treatment of cells with FCCP has been shown to induce a rapid increase in cytosolic Mg²⁺, as detected by this compound, suggesting that mitochondria act as intracellular Mg²⁺ stores.[5]

Caption: Workflow of FCCP-induced mitochondrial Mg²⁺ release.

NO/cGMP/PKG Signaling Pathway and Mitochondrial Mg²⁺ Release

Studies have revealed that the nitric oxide (NO) signaling pathway can trigger the release of Mg²⁺ from mitochondria. This pathway involves the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which in turn is proposed to modulate the activity of mitochondrial ATP-sensitive potassium (mitoKATP) channels, resulting in mitochondrial depolarization and subsequent Mg²⁺ efflux.

Caption: The NO/cGMP/PKG signaling pathway leading to mitochondrial Mg²⁺ release.

Conclusion

The this compound fluorescent probe represents a significant advancement in the study of intracellular magnesium biology. Its favorable photophysical properties, high selectivity, and ease of use have made it a widely adopted tool for real-time monitoring of cytosolic Mg²⁺ dynamics. The ability to use this compound in conjunction with other fluorescent indicators has further expanded its utility, enabling researchers to explore the intricate interplay between Mg²⁺ and other cellular processes. As our understanding of the multifaceted roles of magnesium in health and disease continues to grow, probes like this compound will undoubtedly remain at the forefront of discovery.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondria are intracellular magnesium stores: investigation by simultaneous fluorescent imagings in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KMG-104: A Technical Guide to Intracellular Magnesium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KMG-104, a fluorescent probe for imaging intracellular magnesium (Mg²⁺). This document details the probe's properties, mechanism of action, experimental protocols, and applications in research and drug development, with a focus on quantitative data and detailed methodologies.

Introduction to this compound

This compound is a highly selective fluorescent indicator for magnesium ions, designed for monitoring intracellular Mg²⁺ dynamics in living cells. Its ability to be excited by the common 488 nm argon laser line and its significant fluorescence enhancement upon binding to Mg²⁺ make it a valuable tool for researchers.[1][2] The acetoxymethyl (AM) ester form, this compound-AM, is a membrane-permeable derivative that allows for straightforward loading into a variety of cell types.[1]

Core Properties and Quantitative Data

This compound exhibits several key properties that make it well-suited for intracellular magnesium imaging. These characteristics are summarized in the tables below for easy comparison.

Table 1: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | [3] |

| Emission Wavelength (λem) | ~510 nm | [3] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 - 3 mM | [1][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | [1] |

| Fluorescence Enhancement | > 10-fold upon Mg²⁺ binding | |

| pH Sensitivity | Insensitive in the range of 6.0 to 7.6 | [1] |

| Ion Selectivity | High selectivity for Mg²⁺ over Na⁺, K⁺, and physiologically relevant concentrations of Ca²⁺ | [1][3] |

Mechanism of Action

The fluorescence of this compound is based on a photoinduced electron transfer (PET) mechanism.[1] In its free, unbound state, the fluorescence of the fluorophore is quenched by an electron-donating group. Upon binding of a magnesium ion, the electron-donating ability of this group is suppressed, inhibiting the PET process and leading to a significant increase in fluorescence intensity.

Experimental Protocols

This section provides detailed methodologies for using this compound-AM for intracellular magnesium imaging. The following protocol is adapted from studies using PC12 cells and can be optimized for other cell types.

Cell Loading with this compound-AM

This protocol describes the loading of the membrane-permeable this compound-AM into cultured cells.

Materials:

-

This compound-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, but recommended for aiding dye solubilization)

-

Serum-free culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

-

Prepare a this compound-AM stock solution: Dissolve this compound-AM in anhydrous DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare the loading solution: On the day of the experiment, dilute the this compound-AM stock solution in serum-free medium or buffer to a final working concentration of 1-10 µM. For PC12 cells, a concentration of 10 µM has been used successfully.[4] If using Pluronic F-127, it can be added at a final concentration of 0.02% to aid in dye dispersion.

-

Cell loading:

-

Remove the culture medium from the cells.

-

Add the loading solution to the cells.

-

Incubate for 15-60 minutes at 37°C. A 30-minute incubation is a good starting point for PC12 cells.[4]

-

-

Wash: After incubation, wash the cells two to three times with fresh, warm, serum-free medium or buffer to remove excess extracellular dye.

-

De-esterification: Incubate the cells for an additional 15-30 minutes in fresh medium or buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active this compound probe inside the cells.

Confocal Microscopy and Image Acquisition

This protocol outlines the general steps for imaging this compound fluorescence using a confocal microscope.

Instrumentation and Settings:

-

Microscope: An inverted confocal laser scanning microscope is recommended.

-

Excitation: Use the 488 nm laser line.

-

Emission: Collect the emitted fluorescence in a range of approximately 500-550 nm.

-

Objective: A high numerical aperture oil or water immersion objective (e.g., 40x or 60x) is suitable for high-resolution imaging of intracellular dynamics.

-

Pinhole: Set the pinhole to 1 Airy unit to ensure optimal confocality and rejection of out-of-focus light.

-

Detector Gain and Laser Power: Adjust the detector gain and laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Image Acquisition:

-

Mount the coverslip with the dye-loaded cells onto the microscope stage in a chamber with a physiological buffer.

-

Bring the cells into focus using differential interference contrast (DIC) or brightfield imaging.

-

Switch to fluorescence imaging and acquire baseline fluorescence images.

-

Apply experimental stimuli (e.g., drugs, ionophores) and record the changes in this compound fluorescence over time.

Applications in Research and Drug Development

This compound is a powerful tool for investigating the role of intracellular Mg²⁺ in various physiological and pathological processes.

Investigating Mitochondrial Function

Mitochondria are known to be important regulators of intracellular magnesium homeostasis. This compound has been instrumental in demonstrating that mitochondria can act as intracellular magnesium stores. For example, treatment of cells with mitochondrial uncouplers like FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) leads to an increase in cytosolic Mg²⁺, as measured by this compound, suggesting the release of Mg²⁺ from the mitochondria. This approach allows researchers to study the dynamics of mitochondrial Mg²⁺ transport and its implications in cellular bioenergetics and signaling.

Drug Screening and Development

The modulation of intracellular magnesium levels is implicated in various diseases, including cardiovascular and neurological disorders. This compound can be employed in cell-based assays for screening compound libraries to identify drugs that alter intracellular Mg²⁺ homeostasis. A potential high-throughput screening workflow could involve:

-

Assay Development: Plating cells in multi-well plates and loading them with this compound-AM.

-

Compound Treatment: Adding compounds from a chemical library to the wells.

-

Signal Detection: Using a fluorescence plate reader to measure the baseline this compound fluorescence and the change in fluorescence after compound addition.

-

Hit Identification: Identifying compounds that cause a significant change in intracellular Mg²⁺ levels as potential leads for further investigation.

This approach can help in the discovery of novel therapeutic agents that target magnesium transport proteins or other components of the magnesium regulatory network.

Conclusion

This compound is a robust and highly selective fluorescent probe that has significantly advanced our ability to study intracellular magnesium dynamics. Its favorable spectral properties, high sensitivity, and ease of use make it an indispensable tool for researchers in cell biology, neuroscience, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings.

References

- 1. refp.cohlife.org [refp.cohlife.org]

- 2. researchgate.net [researchgate.net]

- 3. [Simultaneous Fluorescent Imaging of Mg2+ and Ca2+] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondria are intracellular magnesium stores: investigation by simultaneous fluorescent imagings in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KMG-104: A Technical Guide to its High Selectivity for Magnesium Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent probe KMG-104, focusing on its remarkable selectivity for magnesium ions (Mg²⁺) over other physiologically relevant cations. This document consolidates key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the underlying principles of its function and application.

Core Concepts of this compound Functionality

This compound is a highly valued tool in biological research for the real-time monitoring of intracellular Mg²⁺ dynamics. Its utility stems from a specific molecular design featuring a β-diketone moiety that acts as a selective binding site for Mg²⁺. This binding event triggers a conformational change in the molecule, leading to a significant increase in its fluorescence quantum yield. This "off-on" fluorescent response allows for sensitive detection of changes in Mg²⁺ concentration. A key feature of this compound is its excitability by the 488 nm line of commonly used argon lasers, making it compatible with standard fluorescence microscopy and confocal imaging setups.[1]

Quantitative Analysis of Cation Selectivity

The efficacy of an ion indicator is critically dependent on its ability to selectively bind the target ion in a complex biological environment. This compound exhibits exceptional selectivity for Mg²⁺, particularly over calcium (Ca²⁺), which is often a significant challenge for fluorescent probes. The selectivity is quantified by the dissociation constant (Kd), which represents the concentration of the ion at which half of the indicator molecules are bound. A lower Kd value indicates a higher binding affinity.

The table below summarizes the dissociation constants of this compound for various cations, demonstrating its pronounced preference for Mg²⁺.

| Cation | Dissociation Constant (Kd) | Reference |

| Mg²⁺ | 2.1 - 3.0 mM | [1][2] |

| Ca²⁺ | 7.5 mM | [1] |

| Na⁺ | No response | [2] |

| K⁺ | No response | [2] |

The significantly higher Kd for Ca²⁺ compared to Mg²⁺ underscores the superior selectivity of this compound.[1] This is a crucial advantage, as intracellular Ca²⁺ concentrations can fluctuate dramatically and interfere with less selective Mg²⁺ indicators. Furthermore, this compound shows no discernible response to monovalent alkali metal ions like sodium (Na⁺) and potassium (K⁺) at physiological concentrations.[2] The fluorescence of this compound is also stable over a physiologically relevant pH range of 6.0 to 7.6.[1]

Visualizing the Signaling Pathway

The mechanism of this compound fluorescence upon binding to Mg²⁺ can be represented as a simple signaling pathway. The binding event is the primary signal that leads to the measurable fluorescent output.

References

KMG-104: A Technical Guide to a Highly Selective Magnesium Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KMG-104, a fluorescent probe renowned for its high selectivity in detecting magnesium ions (Mg²⁺). This compound has become an invaluable tool for researchers investigating the intricate roles of intracellular Mg²⁺ in various cellular processes. This document outlines its core properties, experimental protocols for its application, and visual representations of its use in studying cellular signaling pathways.

Core Properties and Characteristics

This compound is a fluorescein-derived probe designed for the sensitive and selective measurement of Mg²⁺ concentrations. Its molecular design incorporates a charged β-diketone as a specific binding site for Mg²⁺, which allows for an "off-on" type fluorescent response upon binding.[1] This property, combined with its spectral characteristics, makes it particularly well-suited for confocal laser scanning microscopy.[2]

Physicochemical and Fluorescent Properties

The key quantitative data for this compound and its membrane-permeable acetoxymethyl (AM) ester form, this compound-AM, are summarized in the table below.

| Property | Value | Notes |

| Chemical Name | 1-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-oxoquinolizine-3-carboxylic acid | |

| Molecular Formula | C₂₃H₁₁F₂NO₆ | |

| Molecular Weight | 435.33 g/mol | |

| Excitation Wavelength (λex) | ~490 nm | Compatible with the 488 nm line of Argon lasers.[1] |

| Emission Wavelength (λem) | ~510 nm | |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1-3 mM | Suitable for detecting intracellular free Mg²⁺.[1][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | Demonstrates high selectivity for Mg²⁺ over Ca²⁺.[1][3] |

| Ion Selectivity | Unaffected by Na⁺, K⁺, and physiological Ca²⁺ concentrations.[2] | The fluorescence of this compound is not significantly impacted by other common physiological ions. |

| pH Sensitivity | Fluorescence is stable in the pH range of 6.0 to 7.6.[1][3] | This ensures reliable measurements under physiological conditions. |

| Formulations | This compound (membrane-impermeable), this compound-AM (membrane-permeable) | This compound-AM is used for loading the probe into live cells.[1][3] |

Experimental Protocols

The following are detailed methodologies for the application of this compound in cellular imaging experiments, synthesized from published research.

Protocol 1: Cell Loading with this compound-AM

This protocol describes the loading of the membrane-permeable this compound-AM into live cells for the measurement of cytosolic Mg²⁺.

Materials:

-

This compound-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

HEPES-buffered saline (or other appropriate physiological buffer)

-

Cultured cells on coverslips or in imaging dishes

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO. To aid in the dispersion of the AM ester in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can also be prepared.

-

Loading Solution Preparation: Immediately before use, prepare the loading solution. Dilute the this compound-AM stock solution into the desired physiological buffer to a final concentration of 1-10 µM. To prevent precipitation, first mix the this compound-AM stock with an equal volume of the Pluronic F-127 stock solution before diluting in the buffer.

-

Cell Incubation: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration may vary depending on the cell type.

-

Washing: After incubation, wash the cells two to three times with the physiological buffer to remove any excess extracellular probe.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active this compound probe inside the cells.

-

Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: Confocal Microscopy and Image Acquisition

This protocol outlines the setup for imaging this compound fluorescence using a confocal laser scanning microscope.

Equipment:

-

Confocal laser scanning microscope equipped with an Argon laser.

-

Oil-immersion objective lens (e.g., 40x or 60x).

-

Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.

Procedure:

-

Microscope Setup: Mount the coverslip or imaging dish with the this compound-loaded cells onto the microscope stage.

-

Excitation and Emission Settings:

-

Image Acquisition: Acquire fluorescent images using the appropriate software (e.g., FluoView). Define regions of interest (ROIs) within the cells to measure the mean fluorescence intensity.[4]

-

Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals to monitor changes in intracellular Mg²⁺ concentration over time.

-

Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular Mg²⁺ concentration. Data is often presented as the relative fluorescence change (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical and signaling pathways related to the application of this compound.

References

- 1. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 4. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

KMG-104: A Technical Guide to Illuminating Intracellular Magnesium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KMG-104, a fluorescent probe for studying magnesium homeostasis. It details the probe's properties, experimental protocols for its use, and its application in elucidating the intricate signaling pathways governing intracellular magnesium dynamics.

Introduction to this compound: A Selective Probe for Cytosolic Magnesium

This compound is a highly selective fluorescent indicator designed for the detection of intracellular magnesium ions (Mg²⁺).[1] It belongs to a family of probes that utilize a charged β-diketone moiety as a specific binding site for Mg²⁺, coupled with a fluorescein-based fluorophore.[1] This design results in an "off-on" type fluorescent response, where the fluorescence intensity increases significantly upon binding to Mg²⁺.[1] this compound is excitable by the 488 nm argon-ion laser line, making it compatible with standard confocal microscopy setups.[1][2]

A key advantage of this compound is its superior selectivity for Mg²⁺ over calcium (Ca²⁺), a common interfering ion in intracellular measurements.[1] Its dissociation constant (Kd) for Mg²⁺ is approximately 2.1 mM, which is well-suited for measuring typical intracellular free Mg²⁺ concentrations, while its Kd for Ca²⁺ is significantly higher at 7.5 mM.[1] Furthermore, the fluorescence of this compound is largely unaffected by pH changes within the physiological range of 6.0 to 7.6.[1] For intracellular applications, the membrane-permeable acetoxymethyl (AM) ester form, this compound-AM, is utilized, which readily loads into live cells.[1]

Quantitative Properties of this compound

The utility of a fluorescent probe is defined by its photophysical and binding properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | [1][2] |

| Dissociation Constant for Mg²⁺ (Kd) | ~2.1 mM | [1] |

| Dissociation Constant for Ca²⁺ (Kd) | 7.5 mM | [1] |

| pH Insensitivity Range | 6.0 - 7.6 | [1] |

| Response Type | "Off-on" Fluorescence Increase | [1] |

Experimental Protocols

Reagent Preparation: Hanks' Balanced Salt Solution (HBSS)

A common buffer for live cell imaging is Hanks' Balanced Salt Solution (HBSS). A typical composition for a 1X HBSS solution is as follows:

| Component | Concentration (mM) |

| NaCl | 137 |

| KCl | 5.4 |

| CaCl₂ | 1.3 |

| MgCl₂ | 0.5 |

| MgSO₄ | 0.4 |

| Na₂HPO₄ | 0.3 |

| KH₂PO₄ | 0.4 |

| NaHCO₃ | 4.2 |

| D-Glucose | 5.6 |

| HEPES | 10 |

Adjust pH to 7.4 with NaOH.

Cell Loading with this compound-AM

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere.

-

Loading Solution Preparation: Prepare a stock solution of this compound-AM in anhydrous DMSO. Dilute the stock solution in HBSS to a final concentration of 5 µM.

-

Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the this compound-AM loading solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Washing: Remove the loading solution and wash the cells twice with fresh HBSS to remove any extracellular dye.

-

Imaging: The cells are now ready for fluorescence imaging.

Simultaneous Imaging of Cytosolic Mg²⁺ and Ca²⁺

This compound can be used in conjunction with calcium indicators, such as fura-2, for simultaneous monitoring of both ions.

-

Dye Loading: Co-incubate cells with 5 µM this compound-AM and a suitable concentration of the AM-ester of the chosen calcium indicator (e.g., 2 µM fura-2-AM) in HBSS for 30-45 minutes at 37°C.

-

Washing: Wash the cells as described above.

-

Imaging Setup: Use a fluorescence microscope equipped with the appropriate filter sets for both this compound (excitation ~488 nm) and the calcium indicator (e.g., for fura-2, alternating excitation at 340 nm and 380 nm, with emission at ~510 nm).

-

Image Acquisition: Acquire images sequentially for each channel to monitor the fluorescence changes corresponding to intracellular Mg²⁺ and Ca²⁺ concentrations.

Application: Investigating Mitochondrial Role in Magnesium Homeostasis

A significant application of this compound is in studying the role of mitochondria as intracellular magnesium stores. Mitochondrial uncouplers, such as Carbonyl Cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), are often used to probe this function.

Experimental Workflow: FCCP-Induced Mitochondrial Mg²⁺ Release

The following workflow outlines a typical experiment to visualize the release of magnesium from mitochondria.

Signaling Pathway: FCCP-Induced Mitochondrial Depolarization and Mg²⁺ Release

FCCP disrupts the proton gradient across the inner mitochondrial membrane, leading to its depolarization. This depolarization is thought to trigger the release of stored Mg²⁺ from the mitochondrial matrix into the cytosol.

Data Analysis and Interpretation

The primary data obtained from this compound experiments is the change in fluorescence intensity over time. This can be quantified by measuring the average fluorescence intensity within regions of interest (ROIs) drawn around individual cells or subcellular compartments. The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

For a more quantitative analysis, the fluorescence signal can be calibrated to determine the absolute intracellular Mg²⁺ concentration. This typically involves treating the cells with ionophores at the end of the experiment to equilibrate intracellular and extracellular Mg²⁺ concentrations and measuring the fluorescence at known external Mg²⁺ concentrations to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Conclusion

This compound is a valuable and versatile tool for researchers studying magnesium homeostasis. Its high selectivity, sensitivity, and compatibility with standard fluorescence microscopy techniques make it well-suited for a wide range of applications in cell biology, neuroscience, and drug discovery. By providing a means to visualize and quantify dynamic changes in intracellular magnesium, this compound is helping to unravel the complex roles of this essential ion in cellular health and disease.

References

- 1. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 2. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary research applications of KMG-104

An In-depth Technical Guide to the Core Preliminary Research Applications of KMG-104

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly selective fluorescent probe designed for the detection and imaging of magnesium ions (Mg²⁺) within the cytoplasm of living cells.[1][2] Its development has provided researchers with a valuable tool to investigate the crucial roles of Mg²⁺ in a multitude of cellular functions.[3][4][5] Unlike many other ion indicators, this compound exhibits desirable properties such as a significant fluorescence increase upon binding to Mg²⁺ and excitability by the common 488 nm argon laser line, making it well-suited for confocal laser scanning microscopy.[1][2] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key research applications of this compound.

Core Mechanism of Action

This compound's function is based on a photoinduced electron transfer (PET) mechanism. In its unbound state, the probe exhibits low fluorescence. Upon binding to Mg²⁺, the PET process is suppressed, leading to a substantial increase in fluorescence intensity. This "off-on" fluorescent response allows for the sensitive detection of changes in intracellular Mg²⁺ concentrations.[2] The probe's molecular design ensures high selectivity for Mg²⁺ over other biologically relevant cations like sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 3. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

Investigating the Role of Mitochondria with KMG-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of KMG-104, a fluorescent probe for cytosolic magnesium (Mg²⁺), in conjunction with the mitochondria-targeting probe KMG-301, to investigate mitochondrial function and dynamics. This document outlines key experimental protocols, presents quantitative data from seminal studies, and visualizes the underlying signaling pathways.

Introduction to this compound and Mitochondrial Mg²⁺ Dynamics

Mitochondria are central to cellular energy metabolism and signaling. The concentration of ions within the mitochondrial matrix, including Mg²⁺, is crucial for processes such as ATP synthesis.[1] this compound is a highly selective fluorescent probe designed to measure cytosolic Mg²⁺ concentrations.[1] For comprehensive studies of mitochondrial Mg²⁺ regulation, this compound is often used simultaneously with KMG-301, a fluorescent probe that specifically localizes to the mitochondria.[1][2][3][4] This dual-probe system allows for the direct comparison of Mg²⁺ dynamics between the cytosol and mitochondria, offering insights into the role of mitochondria as intracellular Mg²⁺ stores and their involvement in various cellular processes and pathologies.[1][2][3][4]

This guide focuses on two primary experimental models: the induction of mitochondrial Mg²⁺ mobilization using the uncoupler FCCP and the investigation of mitochondrial dysfunction in a cellular model of Parkinson's disease using MPP⁺.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of the this compound and KMG-301 fluorescent probes and the observed changes in fluorescence upon experimental manipulation.

| Probe | Target Compartment | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) for Mg²⁺ | Reference |

| This compound | Cytosol | ~490 | ~510 | Not specified in provided results | [1] |

| KMG-301 | Mitochondria | ~540 | Not specified in provided results | 4.5 mM | [3][4] |

Table 1: Spectral and Binding Properties of KMG Probes

| Condition | Probe | Cellular Compartment | Change in Fluorescence | Magnitude | Reference |

| FCCP Treatment | KMG-301 | Mitochondria | Decrease | Gradual | [5] |

| FCCP Treatment | This compound | Cytosol | Increase | Correlates with KMG-301 decrease | [1] |

| MPP⁺ Treatment | KMG-301 | Mitochondria | Gradual Decrease | Not specified in provided results | [1] |

| MPP⁺ Treatment | This compound | Cytosol | Sustained Increase | Correlates with cell viability | [6] |

| Mg²⁺ Titration | KMG-301 | In vitro | Increase | Up to 45-fold | [3][4] |

Table 2: Summary of KMG Probe Fluorescence Changes in Response to Experimental Stimuli

Experimental Protocols

Simultaneous Imaging of Cytosolic and Mitochondrial Mg²⁺ in Cultured Cells

This protocol is adapted from methodologies described for PC12 cells and hippocampal neurons.[1]

Materials:

-

PC12 cells or other suitable cell line

-

Cell culture medium (e.g., DMEM)

-

This compound-AM (acetoxymethyl ester)

-

KMG-301-AM

-

Pluronic F-127

-

DMSO

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Confocal laser scanning microscope

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.

-

For differentiated PC12 cells, treat with Nerve Growth Factor (NGF) according to standard protocols.

-

-

Probe Loading:

-

Prepare a stock solution of this compound-AM and KMG-301-AM in high-quality, anhydrous DMSO.

-

Prepare a loading buffer by diluting the stock solutions of this compound-AM and KMG-301-AM into a balanced salt solution to the final working concentration (typically in the low micromolar range). The addition of a small amount of Pluronic F-127 can aid in probe dispersal.

-

Remove the culture medium from the cells and wash gently with the balanced salt solution.

-

Incubate the cells with the probe-loading buffer at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

After incubation, wash the cells twice with the balanced salt solution to remove excess probes.

-

Incubate the cells in fresh balanced salt solution for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases, which traps the fluorescent probes inside the cells.

-

-

Confocal Microscopy:

-

Mount the dish on the stage of a confocal microscope equipped for live-cell imaging.

-

For simultaneous imaging of this compound and KMG-301, use appropriate laser lines and emission filters. For example, this compound can be excited with a 488 nm laser line and its emission collected around 500-545 nm. KMG-301 can be excited with a 559 nm laser line and its emission collected around 600-700 nm.[1]

-

Acquire baseline fluorescence images before adding any stimuli.

-

-

Experimental Treatment and Data Acquisition:

-

To induce mitochondrial Mg²⁺ release, add FCCP (carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone) to the imaging buffer at a final concentration of 1-5 µM.

-

To model Parkinson's disease, treat cells with MPP⁺ (1-methyl-4-phenylpyridinium) at a suitable concentration (e.g., 100 µM).

-

Acquire time-lapse images to monitor the changes in fluorescence intensity in both the cytosol (this compound) and mitochondria (KMG-301).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to the cytosol and mitochondria.

-

Measure the average fluorescence intensity within each ROI over time.

-

Normalize the fluorescence intensity to the baseline (F/F₀) to quantify the changes.

-

Signaling Pathways and Experimental Workflows

FCCP-Induced Mitochondrial Mg²⁺ Mobilization

FCCP is a protonophore that dissipates the proton gradient across the inner mitochondrial membrane, uncoupling the electron transport chain from ATP synthesis.[7][8][9][10] This depolarization of the mitochondrial membrane potential leads to the release of cations, including Mg²⁺, from the mitochondrial matrix into the cytosol.

Caption: FCCP dissipates the mitochondrial proton gradient, leading to Mg²⁺ release.

Experimental Workflow for Simultaneous Mg²⁺ Imaging

The following diagram illustrates the key steps in the experimental workflow for the simultaneous measurement of cytosolic and mitochondrial Mg²⁺.

Caption: Workflow for dual-probe Mg²⁺ imaging in live cells.

MPP⁺-Induced Mitochondrial Dysfunction and Mg²⁺ Dyshomeostasis

MPP⁺ is a neurotoxin that selectively inhibits Complex I of the mitochondrial electron transport chain.[11] This inhibition leads to a cascade of events, including decreased ATP production, increased reactive oxygen species (ROS) generation, and ultimately, mitochondrial dysfunction. In the context of Mg²⁺ homeostasis, MPP⁺ induces an increase in cytosolic Mg²⁺ that originates from both mitochondrial release and influx from the extracellular space.[6][12] This elevation in cytosolic Mg²⁺ appears to be a protective response, correlating with increased cell viability.[6]

Caption: MPP⁺-induced mitochondrial dysfunction and the resulting Mg²⁺ response.

References

- 1. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular magnesium level determines cell viability in the MPP(+) model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1) via up-regulation of Bcl-2–associated athanogene 6 (BAG6) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

KMG-104: A High-Performance Fluorescent Probe for Live-Cell Magnesium Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The magnesium ion (Mg²⁺) is a crucial intracellular second messenger, playing a vital role in a myriad of cellular processes, including enzymatic reactions, signal transduction, and energy metabolism. The ability to accurately measure and visualize dynamic changes in intracellular free Mg²⁺ concentrations ([Mg²⁺]i) is paramount to understanding its physiological and pathological significance. KMG-104 is a highly selective fluorescent probe designed for the detection of intracellular Mg²⁺ in living cells. Its acetoxymethyl (AM) ester form, this compound-AM, is a membrane-permeant derivative that facilitates straightforward loading into cells. Upon entering the cell, intracellular esterases cleave the AM group, trapping the active this compound probe inside. This compound exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺ and can be excited by the 488 nm line of a standard argon laser, making it a versatile tool for live-cell imaging studies.

Data Presentation

The performance of this compound as an intracellular Mg²⁺ indicator is characterized by its high selectivity and significant fluorescence enhancement upon Mg²⁺ binding. Below is a summary of its key quantitative properties compared to other commonly used Mg²⁺ fluorescent probes.

| Property | This compound | This compound-AsH | Mag-Fura-2 | Magnesium Green |

| Excitation Wavelength (nm) | ~502 | ~520 | ~369 (Mg²⁺-free), ~330 (Mg²⁺-bound) | ~506 |

| Emission Wavelength (nm) | ~523 | ~540 | ~511 (Mg²⁺-free), ~491 (Mg²⁺-bound) | ~531 |

| Dissociation Constant for Mg²⁺ (Kd) | 2.1 mM[1] | 1.7 mM[1] | 1.9 mM | 1.0 mM |

| Dissociation Constant for Ca²⁺ (Kd) | 7.5 mM[1] | 100 mM[1] | High affinity | 6 µM |

| Fluorescence Enhancement | Nearly 10-fold increase over the intracellular Mg²⁺ concentration range (0.1-6 mM)[2] | >10-fold increase[1] | Ratiometric change | >100-fold increase |

| Key Advantages | High selectivity for Mg²⁺ over Ca²⁺; excitable by 488 nm laser.[1] | Targetable to specific proteins via a tetracysteine tag.[1] | Ratiometric measurement reduces artifacts from dye concentration and cell thickness. | High fluorescence enhancement. |

| Key Disadvantages | Intensity-based measurements can be affected by dye loading and cell volume. | Requires genetic modification of the target protein. | UV excitation can cause phototoxicity; lower selectivity for Mg²⁺ over Ca²⁺. | Intensity-based; sensitive to Ca²⁺. |

Experimental Protocols

Protocol 1: General Procedure for Staining Cells with this compound-AM

This protocol provides a general guideline for staining various adherent cell types with this compound-AM. Optimization of probe concentration and incubation time may be required for different cell lines and experimental conditions.

Materials:

-

This compound-AM (stock solution in anhydrous DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Complete cell culture medium

-

Glass-bottom dishes or imaging plates

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or imaging plates at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of Loading Solution:

-

Prepare a fresh 2-5 mM stock solution of this compound-AM in anhydrous DMSO.

-

For a final loading concentration of 5 µM this compound-AM, dilute the stock solution in serum-free culture medium or HBSS.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, add an equal volume of 20% Pluronic F-127 to the this compound-AM stock solution before diluting it in the buffer. The final concentration of Pluronic F-127 should be approximately 0.02%.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the this compound-AM loading solution to the cells.

-

Incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with pre-warmed HBSS or complete culture medium to remove any extracellular probe.

-

-

Imaging:

-

Add fresh, pre-warmed HBSS or culture medium to the cells.

-

Proceed with live-cell imaging using a fluorescence microscope equipped with a 488 nm excitation source and an appropriate emission filter (e.g., 515-565 nm).

-

Protocol 2: Simultaneous Imaging of Cytosolic Mg²⁺ and Mitochondrial Mg²⁺

This protocol describes the co-loading of cells with this compound-AM for cytosolic Mg²⁺ and KMG-301-AM for mitochondrial Mg²⁺.

Procedure:

-

Follow the cell seeding protocol as described in Protocol 1.

-

Prepare a loading solution containing both 5 µM this compound-AM and 5 µM KMG-301-AM in HBSS with 0.02% Pluronic F-127.

-

Load the cells with the combined probe solution for 30 minutes at 37°C.

-

Wash the cells as described in Protocol 1.

-

Perform dual-channel fluorescence imaging. This compound can be excited at 488 nm with emission collected around 525 nm. KMG-301 can be excited around 561 nm with emission collected around 580 nm.[3]

Signaling Pathway and Experimental Workflow Visualizations

NO/cGMP/PKG Signaling Pathway for Mitochondrial Mg²⁺ Release

Nitric oxide (NO) can trigger the release of Mg²⁺ from mitochondria into the cytosol through a well-defined signaling cascade. This pathway involves the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), which in turn promotes the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels leads to mitochondrial depolarization and subsequent release of Mg²⁺.[1]

Caption: The NO/cGMP/PKG signaling cascade leading to mitochondrial Mg²⁺ release.

Experimental Workflow for Live-Cell Imaging with this compound

The following diagram outlines the key steps in a typical live-cell imaging experiment using the this compound probe, from initial cell culture to final data analysis.

Caption: A streamlined workflow for live-cell Mg²⁺ imaging using this compound.

Applications in Drug Development

The ability to monitor intracellular Mg²⁺ dynamics makes this compound a valuable tool in drug discovery and development, particularly for screening compounds that modulate ion channel activity or cellular signaling pathways involving Mg²⁺. While direct high-throughput screening (HTS) campaigns utilizing this compound are not yet widely published, its properties are well-suited for such applications. For example, it could be employed in secondary screening to investigate the mechanism of action of compounds identified in primary screens that target ion channels permeable to Mg²⁺ or that indirectly affect Mg²⁺ homeostasis. Fluorescence-based assays are amenable to HTS formats, and probes like this compound could be used to identify modulators of ion channels and transporters.

Conclusion

This compound is a robust and highly selective fluorescent probe for real-time monitoring of intracellular Mg²⁺ dynamics in living cells. Its favorable spectral properties, high selectivity, and significant fluorescence enhancement make it an excellent choice for a wide range of research applications, from fundamental cell biology to drug discovery. The protocols and information provided here serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their live-cell imaging experiments.

References

- 1. NO/cGMP/PKG signaling pathway induces magnesium release mediated by mitoKATP channel opening in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for KMG-104-AM Cell Loading

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMG-104-AM is a cell-permeant, fluorescent indicator designed for the sensitive and selective detection of intracellular magnesium ions (Mg²⁺).[1][2][3] As an acetoxymethyl (AM) ester derivative, this compound-AM can readily cross the cell membrane of living cells. Once inside, intracellular esterases cleave the AM ester groups, trapping the active, Mg²⁺-sensitive form of the probe (this compound) within the cytosol.[4] This process enables the real-time visualization and quantification of changes in intracellular Mg²⁺ concentration, a critical second messenger involved in numerous physiological and pathological processes.[5]

These application notes provide a detailed protocol for loading cells with this compound-AM and an overview of its mechanism of action and key characteristics.

Key Characteristics of this compound-AM

This compound-AM has been engineered for optimal performance in live-cell imaging applications. Its key features are summarized in the table below.

| Property | Value | Reference |

| Excitation Wavelength (Ex) | ~495 nm | [1][3] |

| Emission Wavelength (Em) | ~514 nm | [1][3] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.1-3 mM | [2][6] |

| Selectivity | High selectivity for Mg²⁺ over Ca²⁺ | [6] |

| Formulation | Acetoxymethyl (AM) ester | [1][3] |

| Molecular Weight | 549.43 g/mol | [1][3] |

| Chemical Formula | C₂₈H₁₇F₂NO₉ | [1][3] |

Mechanism of Action

The cell loading and activation of this compound-AM is a multi-step process that relies on the probe's chemical design and the natural enzymatic activity of live cells.

Caption: Mechanism of this compound-AM cell loading and activation.

Experimental Protocols

The following protocols are provided as a guideline. Optimal conditions for cell type, probe concentration, and incubation time should be determined empirically.

Reagent Preparation

1. This compound-AM Stock Solution (1-5 mM)

-

Prepare a stock solution of this compound-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

It is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles and moisture contamination.[7]

2. Pluronic™ F-127 Stock Solution (20% w/v in DMSO) (Optional)

-

Pluronic™ F-127 is a non-ionic detergent that can aid in the dispersion of AM esters in aqueous loading buffers.[8][9]

-

Prepare a 20% (w/v) stock solution in anhydrous DMSO.

3. Loading Buffer

-

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.[10][11] Other physiological buffers can also be used.

-

The loading buffer should be serum-free and free of primary or secondary amines (e.g., Tris), as these can cleave the AM esters.[8]

Cell Loading Protocol

This protocol is designed for adherent cells in a 96-well plate format but can be adapted for other culture vessels and suspension cells.

-

Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and reach the desired confluency.

-

Prepare Working Solution:

-

On the day of the experiment, thaw the this compound-AM stock solution.

-

Optional: If using Pluronic™ F-127, mix an equal volume of the 20% Pluronic™ F-127 stock solution with the this compound-AM stock solution before diluting in the loading buffer.[12]

-

Dilute the this compound-AM stock solution into the serum-free loading buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.[8]

-

-

Cell Loading:

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with fresh, indicator-free loading buffer to remove any extracellular probe.[8]

-

-

De-esterification:

-

Imaging:

-

The cells are now ready for fluorescence imaging.

-

Excite the cells at ~495 nm and measure the emission at ~514 nm using a fluorescence microscope, plate reader, or flow cytometer.

-

Experimental Workflow

Caption: Experimental workflow for this compound-AM cell loading and imaging.

Data Presentation

The following table summarizes the recommended concentrations and incubation times for the cell loading protocol.

| Parameter | Recommended Range | Notes |

| This compound-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store in single-use aliquots at -20°C.[7][14] |

| This compound-AM Working Solution | 1-10 µM in serum-free buffer | Optimal concentration should be determined empirically.[8] |

| Pluronic™ F-127 (Optional) | 0.02-0.04% final concentration | Aids in dispersing the AM ester in the aqueous loading buffer.[9][15] |

| Loading Incubation Time | 15-60 minutes | Varies with cell type and temperature.[8][12] |

| Loading Temperature | 20-37°C | Lower temperatures may reduce compartmentalization of the dye.[16] |

| De-esterification Time | 30 minutes | Allows for complete hydrolysis of the AM ester by intracellular esterases.[7][13] |

Troubleshooting

-

Low Fluorescence Signal:

-

Increase the concentration of this compound-AM in the working solution.

-

Increase the incubation time.

-

Ensure that the loading buffer is serum-free.

-

-

High Background Fluorescence:

-

Ensure adequate washing after the loading step to remove all extracellular probe.

-

Decrease the concentration of this compound-AM.

-

-

Cell Death:

-

Decrease the concentration of this compound-AM.

-

Decrease the incubation time.

-

Ensure the loading buffer is appropriate for the cell type and at the correct pH.

-

-

Compartmentalization of the Dye:

-

Lower the loading temperature.

-

Decrease the loading concentration and/or incubation time.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genecopoeia.com [genecopoeia.com]

- 5. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 7. apexbt.com [apexbt.com]

- 8. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. abpbio.com [abpbio.com]

- 13. interchim.fr [interchim.fr]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for KMG-104 Staining in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMG-104 is a fluorescent indicator specifically designed for the detection of intracellular magnesium ions (Mg²⁺). Its acetoxymethyl (AM) ester form, this compound-AM, is cell-permeable, allowing for the straightforward loading of the probe into live cells. Once inside the cell, esterases cleave the AM group, trapping the active this compound probe in the cytosol. This compound is particularly valuable for studying Mg²⁺ dynamics in neuronal cells, as it can be excited by the 488 nm argon laser line and exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺.[1] This probe is often utilized in conjunction with mitochondrial-targeted Mg²⁺ indicators, such as KMG-301, to simultaneously monitor magnesium homeostasis between the cytosol and mitochondria.[2] Understanding the dynamics of intracellular Mg²⁺ is crucial, as this ion plays a significant role in various neuronal functions, including the regulation of N-methyl-D-aspartate (NMDA) receptors, modulation of the mTOR signaling pathway, and synaptic plasticity. Dysregulation of intracellular Mg²⁺ has been implicated in excitotoxicity and neurodegenerative processes.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Type | Reference |

| This compound Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | - | [1] |

| This compound Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | - | [1] |

| Excitation Wavelength | 488 nm | Differentiated PC12 cells, Hippocampal neurons | [2] |

| Emission Wavelength Range | 500-545 nm | Differentiated PC12 cells, Hippocampal neurons | [2] |

| This compound-AM Loading Concentration | 5 µM | Differentiated PC12 cells | Inferred from similar probe protocols |

| Incubation Time | 30-60 minutes | General live-cell imaging | Inferred from similar probe protocols |

| Incubation Temperature | 37°C | General live-cell imaging | Inferred from similar probe protocols |

Experimental Protocols

Preparation of this compound-AM Stock Solution

-

Reconstitution : Prepare a 1-5 mM stock solution of this compound-AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Storage : Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining Protocol for Cultured Hippocampal Neurons

This protocol is optimized for live-cell imaging of cytosolic Mg²⁺ in cultured hippocampal neurons.

-

Cell Culture : Culture primary hippocampal neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure neurons are healthy and have reached the desired developmental stage (e.g., DIV 12-18).

-

Preparation of Loading Buffer : Prepare a loading buffer by diluting the this compound-AM stock solution into a suitable imaging buffer (e.g., HEPES-buffered saline) to a final concentration of 5 µM.

-

Cell Loading :

-

Remove the culture medium from the neurons.

-

Gently wash the cells once with the imaging buffer.

-

Add the this compound-AM loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing :

-

After incubation, remove the loading buffer.

-

Wash the cells gently two to three times with fresh, pre-warmed imaging buffer to remove any extracellular dye.

-

-

De-esterification : Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

-

Imaging :

-

Mount the coverslip or dish onto the stage of a confocal or epifluorescence microscope equipped for live-cell imaging.

-

Excite the this compound-loaded cells at 488 nm.

-

Collect the fluorescence emission between 500 nm and 545 nm.

-

Acquire images at desired time intervals to monitor changes in intracellular Mg²⁺ concentration.

-

Mandatory Visualizations

Signaling Pathway: Glutamate Excitotoxicity and Intracellular Mg²⁺

Caption: Glutamate-induced excitotoxicity pathway involving intracellular Mg²⁺.

Experimental Workflow: this compound Staining in Neurons

Caption: Step-by-step workflow for this compound staining in cultured neurons.

References

KMG-104: Application Notes for Optimal Fluorescence-Based Intracellular Magnesium Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing KMG-104, a highly selective fluorescent probe, for the optimal detection and imaging of intracellular magnesium ions (Mg²⁺). Detailed protocols, data tables, and pathway diagrams are included to facilitate experimental design and execution.

Introduction